

Spectroscopic Data of 4-Phenylpentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Phenylpentanoic acid
Cat. No.:	B1265419
Get Quote	

This technical guide provides a comprehensive analysis of the spectroscopic data for **4-phenylpentanoic acid**, a valuable intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Imperative of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate architecture of organic compounds. Each technique offers a unique window into the molecular structure: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns. This guide will delve into the interpretation of these spectra for **4-phenylpentanoic acid**, providing not just the data, but the scientific rationale behind the observed signals.

Molecular Structure and Logic of Analysis

The logical approach to elucidating the structure of **4-phenylpentanoic acid** through spectroscopy involves a synergistic interpretation of data from NMR, IR, and MS. The

molecular formula, $C_{11}H_{14}O_2$, provides the foundational atomic composition.^[1] The subsequent spectroscopic analysis will systematically piece together the connectivity and chemical environment of these atoms.

Caption: Molecular Structure of **4-Phenylpentanoic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (1H NMR) and carbon (^{13}C NMR) atoms within a molecule.

1H NMR Spectroscopy: Unraveling the Proton Environment

The 1H NMR spectrum of **4-phenylpentanoic acid** is characterized by distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Table 1: 1H NMR Spectroscopic Data for **4-Phenylpentanoic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
11.5 - 12.5	Singlet (broad)	1H	-COOH
7.10 - 7.35	Multiplet	5H	Aromatic (C_6H_5)
2.70 - 2.90	Multiplet	1H	-CH(Ph)-
2.30 - 2.45	Triplet	2H	-CH ₂ -COOH
1.70 - 1.90	Multiplet	2H	-CH ₂ -CH ₂ -
1.20 - 1.30	Doublet	3H	-CH ₃

Interpretation of the 1H NMR Spectrum:

The broad singlet observed at a significantly downfield region (11.5 - 12.5 ppm) is a classic signature of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

The multiplet in the aromatic region (7.10 - 7.35 ppm) integrating to five protons is indicative of a monosubstituted benzene ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.

The aliphatic region reveals the structure of the pentanoic acid chain. The methine proton adjacent to the phenyl group (-CH(Ph)-) appears as a multiplet around 2.70 - 2.90 ppm, deshielded by the aromatic ring. The methylene group alpha to the carbonyl group (-CH₂-COOH) resonates as a triplet at approximately 2.30 - 2.45 ppm due to coupling with the adjacent methylene group. The other methylene group in the chain (-CH₂-CH₂-) gives rise to a multiplet in the 1.70 - 1.90 ppm range. Finally, the methyl group (-CH₃) appears as a doublet around 1.20 - 1.30 ppm, confirming its attachment to the chiral center.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Table 2: ¹³C NMR Spectroscopic Data for **4-Phenylpentanoic Acid**

Chemical Shift (δ , ppm)	Assignment
~179	C=O (Carboxylic Acid)
~145	Aromatic C (quaternary)
~128.5	Aromatic CH
~126.5	Aromatic CH
~126.0	Aromatic CH
~40	-CH(Ph)-
~35	-CH ₂ -COOH
~30	-CH ₂ -CH ₂ -
~20	-CH ₃

Interpretation of the ^{13}C NMR Spectrum:

The signal at the lowest field (~179 ppm) is characteristic of a carbonyl carbon in a carboxylic acid. The aromatic region displays four signals, consistent with a monosubstituted benzene ring: one quaternary carbon (the point of attachment to the alkyl chain) at ~145 ppm and three signals for the five CH carbons due to symmetry. The aliphatic carbons appear at higher fields. The methine carbon attached to the phenyl group (-CH(Ph)-) is found around 40 ppm. The two methylene carbons of the chain are observed at approximately 35 ppm and 30 ppm. The methyl carbon gives a signal at the highest field, around 20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: IR Spectroscopic Data for **4-Phenylpentanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
3000-3100	Medium	C-H stretch (Aromatic)
2850-2960	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
1600, 1495, 1450	Medium to Weak	C=C stretch (Aromatic Ring)
~1240	Strong	C-O stretch (Carboxylic Acid)
~930	Medium, Broad	O-H bend (Carboxylic Acid)
700, 750	Strong	C-H out-of-plane bend (Monosubstituted Aromatic)

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum of **4-phenylpentanoic acid** is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This broadness is due to the presence of dimers in the solid or neat liquid state. Overlapping this broad band are the sharper C-H stretching vibrations of the aromatic ring (3000-3100 cm⁻¹) and the aliphatic chain (2850-2960 cm⁻¹).

A strong, sharp absorption at approximately 1710 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid. The absorptions in the 1450-1600 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring. The strong band around 1240 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid. The out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically appear as two strong bands in the 700-770 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

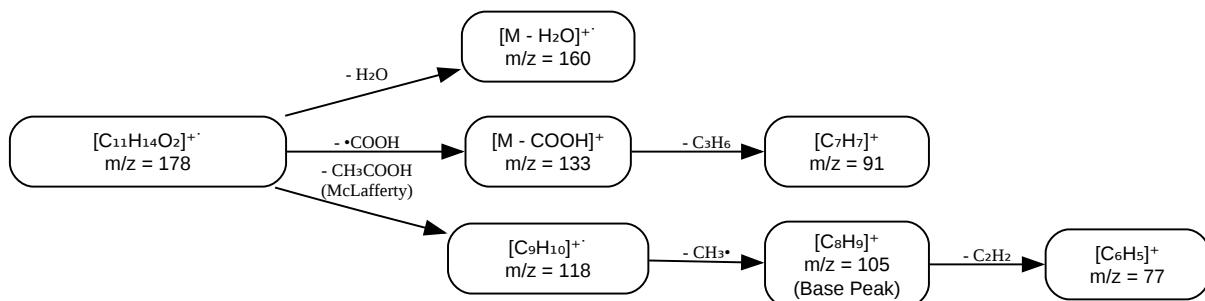

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. For **4-phenylpentanoic acid**, with a molecular weight of 178.23 g/mol, the mass spectrum will show a molecular ion peak (M^+) at m/z 178.

Table 4: Mass Spectrometry Data for **4-Phenylpentanoic Acid**

m/z	Relative Intensity	Proposed Fragment
178	Moderate	$[M]^+$ (Molecular Ion)
160	Low	$[M - H_2O]^+$
133	Low	$[M - COOH]^+$
118	High	$[C_9H_{10}]^+$
105	Very High (Base Peak)	$[C_7H_5O]^+$ or $[C_8H_9]^+$
91	High	$[C_7H_7]^+$ (Tropylium ion)
77	Moderate	$[C_6H_5]^+$ (Phenyl cation)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 178 confirms the molecular weight of **4-phenylpentanoic acid**. The fragmentation pattern is key to confirming the structure. The base peak, which is the most intense peak in the spectrum, is observed at m/z 105. This fragment can arise from the cleavage of the bond between the carbon alpha and beta to the phenyl group, leading to the stable $[C_8H_9]^+$ ion, or from a rearrangement followed by cleavage. Another significant peak at m/z 91 corresponds to the highly stable tropylium ion, a common fragment for compounds containing a benzyl group. The peak at m/z 77 is characteristic of the phenyl cation. The fragment at m/z 118 is likely due to the loss of acetic acid via a McLafferty rearrangement.

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway for **4-Phenylpentanoic Acid**.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrumentation used.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-phenylpentanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As **4-phenylpentanoic acid** is a low-melting solid or viscous liquid, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or using

an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment or ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Conclusion

The collective spectroscopic data from ^1H NMR, ^{13}C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of **4-phenylpentanoic acid**. The interpretation of each spectrum, grounded in fundamental principles of spectroscopy, allows for the detailed assignment of all atoms and functional groups within the molecule. This comprehensive characterization is essential for ensuring the identity and purity of this compound in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylpentanoic acid | C11H14O2 | CID 27877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Phenylpentanoic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265419#spectroscopic-data-nmr-ir-ms-of-4-phenylpentanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com